2-(4-Acetyl-2-bromophenyl)acetic acid
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Overview
Description
2-(4-Acetyl-2-bromophenyl)acetic acid is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 4-position and a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-2-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by acetylation. One common method is to treat phenylacetic acid with bromine and mercuric oxide to obtain a mixture of 2- and 4-bromophenylacetic acids. The desired 2-bromophenylacetic acid is then isolated by fractional crystallization . The next step involves acetylation of the 2-bromophenylacetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-2-bromophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-(4-Carboxy-2-bromophenyl)acetic acid.
Reduction: 2-(4-Acetylphenyl)acetic acid.
Substitution: 2-(4-Acetyl-2-hydroxyphenyl)acetic acid or 2-(4-Acetyl-2-aminophenyl)acetic acid.
Scientific Research Applications
2-(4-Acetyl-2-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-2-bromophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom and acetyl group can influence the compound’s reactivity and binding affinity to molecular targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the acetyl group.
2-Bromo-2-phenylacetic acid: Similar structure but the bromine atom is at the 2-position on the phenyl ring.
4-Acetylphenylacetic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-(4-Acetyl-2-bromophenyl)acetic acid is unique due to the presence of both the bromine atom and the acetyl group on the phenyl ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(4-acetyl-2-bromophenyl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
CLCUTAWFVYSICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CC(=O)O)Br |
Origin of Product |
United States |
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